DL-3,3',5'-Triiodothyronine
Description
Historical Context and Evolution of Reverse Triiodothyronine Studies
The journey to understanding reverse T3 is intertwined with the broader history of thyroid hormone research. Here are some key milestones:
1915: Thyroxine (T4) was first isolated by Edward C. Kendall. ccjm.org
1927: The chemical structure of thyroxine was determined and it was synthesized by Harington and Barger. ccjm.org
1953: The more potent thyroid hormone, triiodothyronine (T3), was isolated and synthesized by Gross and Pitt-Rivers. ccjm.org
1970: It was demonstrated that T4 is converted to T3 in the human body. ccjm.org
1974: The development of a specific radioimmunoassay for reverse T3 by Chopra allowed for the measurement of its levels in serum, opening the door to studying its physiological role. ccjm.orgthyroid.org
1975: A significant breakthrough occurred when Chopra and colleagues observed reciprocal changes in the levels of T3 and reverse T3 during systemic illnesses, a condition later termed "euthyroid sick syndrome" or "nonthyroidal illness syndrome". ccjm.orgccjm.org This finding highlighted that in certain states, T4 metabolism shifts towards the production of the inactive rT3 instead of the active T3. ccjm.orgdrfionand.com
1977: Burman et al. developed a radioimmunoassay that confirmed the presence of rT3 in the serum of healthy individuals. ccjm.org
These discoveries laid the groundwork for decades of research into the enzymatic processes that control the activation and inactivation of thyroid hormones, with rT3 at the center of this regulatory network.
Nomenclature and Isomeric Forms of Triiodothyronine: Focus on DL-3,3',5'-Triiodothyronine
The name "this compound" precisely describes the molecule's chemical structure. Let's break down the nomenclature:
Thyronine: This is the core structure, composed of a tyrosine molecule linked to a phenyl ring via an ether bond. uptodateonline.ir
Triiodo: This indicates the presence of three iodine atoms attached to the thyronine backbone.
3,3',5': These numbers specify the exact positions of the iodine atoms on the two aromatic rings. The unprimed numbers refer to the inner tyrosine ring, and the primed numbers refer to the outer phenyl ring. Thus, in 3,3',5'-Triiodothyronine, there is one iodine atom at the 3 and 5 positions of the inner ring and one at the 3' position of the outer ring. nih.govwikipedia.org
DL-: This prefix refers to the stereochemistry of the molecule. It indicates a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. The L-form (L-3,3',5'-Triiodothyronine) is the naturally occurring isomer.
It is crucial to distinguish this compound (reverse T3) from its isomer, 3,5,3'-Triiodothyronine (T3). dbc-labs.com While both have the same chemical formula (C15H12I3NO4), the different placement of the iodine atoms results in vastly different biological activities. nih.govbiovendor.com T3, with two iodine atoms on the inner ring and one on the outer ring, is the most potent thyroid hormone. wikipedia.orgnih.gov In contrast, reverse T3 is considered biologically inactive as it binds weakly to thyroid hormone receptors and does not stimulate metabolic activity in the same way. biovendor.comnih.gov
Table 1: Comparison of Triiodothyronine Isomers
| Feature | 3,5,3'-Triiodothyronine (T3) | 3,3',5'-Triiodothyronine (rT3) |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid wikipedia.org | 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid nih.gov |
| Iodine Positions | 3, 5 (inner ring), 3' (outer ring) nih.gov | 3, 3', 5' (one on inner, two on outer) nih.gov |
| Biological Activity | Highly active thyroid hormone wikipedia.org | Considered biologically inactive nih.gov |
Positioning of this compound within the Iodothyronine Family
The iodothyronine family is a group of hormones and their metabolites derived from the amino acid tyrosine. The primary hormone produced by the thyroid gland is thyroxine (T4), which contains four iodine atoms. uptodateonline.ir T4 acts as a prohormone and its biological activity is largely dependent on its conversion to other iodothyronines in peripheral tissues. nih.gov
This conversion is carried out by a family of enzymes called deiodinases, which selectively remove iodine atoms from either the outer or inner ring of the thyronine molecule. bioscientifica.comresearchgate.net
Activation Pathway: The enzyme type 1 and type 2 deiodinases (D1 and D2) remove an iodine atom from the outer ring of T4, converting it to the biologically active T3. wikipedia.orgresearchgate.net This is the primary activation pathway for thyroid hormone.
Inactivation Pathway: The enzyme type 3 deiodinase (D3) removes an iodine atom from the inner ring of T4, resulting in the formation of reverse T3 (this compound). wikipedia.orgresearchgate.net This pathway is a key mechanism for inactivating thyroid hormone and preventing excessive thyroid action.
Therefore, this compound is a crucial metabolite in the inactivation pathway of thyroid hormone metabolism. The balance between the production of T3 and rT3 is tightly regulated and can be influenced by various physiological and pathological conditions. wikipedia.org For instance, during fetal development, critical illness, or starvation, the activity of D3 is upregulated, leading to increased levels of rT3. wikipedia.org
Further deiodination of rT3 by D1 and D2 produces 3,3'-diiodothyronine (B1196669) (3,3'-T2). nih.govjci.org Similarly, T3 can be further metabolized to 3,3'-T2 by D3. nih.gov This intricate network of deiodination pathways ensures a precise local and systemic control of thyroid hormone signaling.
Table 2: Key Iodothyronines and their Metabolic Relationships
| Compound | Precursor(s) | Primary Metabolite(s) | Key Deiodinase(s) Involved |
|---|---|---|---|
| Thyroxine (T4) | - | T3, rT3 | D1, D2 (for T3); D3 (for rT3) researchgate.net |
| 3,5,3'-Triiodothyronine (T3) | T4 | 3,3'-Diiodothyronine (3,3'-T2) | D1, D2 (from T4); D3 (to 3,3'-T2) nih.gov |
| 3,3',5'-Triiodothyronine (rT3) | T4 | 3,3'-Diiodothyronine (3,3'-T2) | D3 (from T4); D1, D2 (to 3,3'-T2) nih.govjci.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBWYNLGPIQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274724, DTXSID50859929 | |
| Record name | 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3-iodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-39-3, 2820-50-0 | |
| Record name | DL-3,3′,5′-Triiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5'-Triiodothyronine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3-iodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5'-TRIIODOTHYRONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGM4I6Q6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Biosynthetic Pathways of Dl 3,3 ,5 Triiodothyronine
Chemical Synthesis of DL-3,3',5'-Triiodothyronine and Analogues
The laboratory synthesis of this compound (T3) and its analogues has evolved from classical multi-step procedures to more refined modern techniques that offer greater control over stereochemistry.
Classical Organic Synthesis Routes
The foundational work in the chemical synthesis of thyroid hormones was laid by Harington and Barger in 1927 with their synthesis of thyroxine (T4). rsc.orgresearchgate.net This classical approach provided the framework for the synthesis of T3 as well. A key step in these early syntheses is the formation of the diaryl ether linkage, which is often achieved through an Ullmann condensation reaction. mdpi.commdpi.comigem.wikinih.gov This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide at elevated temperatures. mdpi.comnih.gov
A representative classical synthesis of a thyronine structure, which is the core of T3, can be conceptualized as follows:
Preparation of the Diphenyl Ether Core: The synthesis often begins by coupling a suitably substituted phenol with a nitro-activated aryl halide. For instance, a protected 3,5-diiodotyrosine derivative can be reacted with a phenolic compound.
Modification of Functional Groups: Following the formation of the diaryl ether, a series of functional group transformations are carried out. This can include the reduction of a nitro group to an amine, which is then converted into a nitrile via a Sandmeyer reaction.
Introduction of the Alanine (B10760859) Side Chain: The alanine side chain is typically introduced by reacting the corresponding benzaldehyde (B42025) with hippuric acid in a process that ultimately forms the α-amino acid structure.
Iodination: The final step involves the selective iodination of the aromatic rings to introduce the iodine atoms at the correct positions to yield the target triiodothyronine molecule.
These classical routes, while groundbreaking, often involve harsh reaction conditions and can result in racemic mixtures, requiring subsequent resolution to isolate the desired stereoisomer. igem.wiki
Modern Approaches for Stereoselective Synthesis
Modern synthetic strategies aim to overcome the limitations of classical methods by employing milder reaction conditions and, crucially, by controlling the stereochemistry of the final product. The development of stereoselective synthesis is vital as the biological activity of thyroid hormones is highly dependent on their stereochemistry, with the L-isomer being the biologically active form.
Contemporary approaches often utilize advanced catalytic systems and chiral auxiliaries to achieve high enantioselectivity. Key developments include:
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals, can facilitate the enantioselective formation of key intermediates. For example, asymmetric hydrogenation reactions can be used to establish the chiral center of the alanine side chain with high stereocontrol.
Enzymatic Synthesis: Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Enzymes such as transaminases are being explored for their high substrate specificity and stereoselectivity in the synthesis of chiral amines, which are precursors to levothyroxine and its analogues. igem.wiki This approach offers the potential for more environmentally friendly and efficient production processes by simplifying the synthesis and reducing the need for racemic resolution. igem.wiki
Peptide Coupling Reagents: Modern peptide coupling reagents can be employed for the efficient and stereospecific formation of the amide bond in the amino acid side chain under mild conditions.
These modern methods not only provide access to enantiomerically pure L-3,3',5'-triiodothyronine but also facilitate the synthesis of a wide array of analogues with modified substitution patterns for structure-activity relationship studies. nih.gov
Biosynthetic Formation of 3,3',5'-Triiodothyronine in Biological Systems
In biological systems, 3,3',5'-triiodothyronine (T3) is primarily produced from the prohormone L-thyroxine (T4). nih.govrsc.org This conversion is a critical step in regulating thyroid hormone activity, as T3 is significantly more potent than T4. rsc.org
Deiodination of L-Thyroxine (T4)
The vast majority of T3 in the body, approximately 80%, is formed through the peripheral deiodination of T4. rsc.org This process involves the enzymatic removal of an iodine atom from the outer phenolic ring of the T4 molecule. nih.gov This conversion occurs in various tissues throughout the body, including the liver, kidney, and skeletal muscle, ensuring a regulated supply of the active hormone to target cells. rsc.orgrsc.org The remaining 20% of T3 is directly synthesized and secreted by the thyroid gland. rsc.org
The deiodination of T4 is a highly specific reaction that is essential for maintaining thyroid hormone homeostasis. The removal of an iodine atom from the inner ring of T4, by contrast, leads to the formation of reverse T3 (rT3), which is biologically inactive. rsc.org
Enzymatic Regulation by Iodothyronine Deiodinases (D1, D2, D3)
The conversion of T4 to T3 is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases. nih.gov There are three main types of deiodinases, each with distinct tissue distributions, substrate specificities, and regulatory roles:
Type 1 Deiodinase (D1): D1 is primarily found in the liver, kidneys, and thyroid gland. It is capable of both outer and inner ring deiodination. A major role of D1 is to produce circulating T3 from T4. It is also involved in clearing reverse T3 (rT3) from the bloodstream.
Type 2 Deiodinase (D2): D2 is located in tissues such as the brain, pituitary gland, and brown adipose tissue. It exclusively catalyzes the outer ring deiodination of T4 to produce T3. D2 plays a crucial role in providing a local supply of T3 to specific tissues, thereby regulating intracellular thyroid hormone levels independently of circulating concentrations. The activity of D2 is tightly regulated, increasing in states of hypothyroidism to enhance T3 production.
Type 3 Deiodinase (D3): D3 is the primary inactivating deiodinase. It exclusively removes an iodine atom from the inner ring of T4 and T3, converting them to the inactive metabolites rT3 and 3,3'-diiodothyronine (B1196669) (T2), respectively. D3 is highly expressed during embryonic and neonatal development, protecting the developing organism from excessive thyroid hormone exposure. In adults, it is found in the central nervous system, placenta, and skin.
The coordinated action of these three deiodinases ensures the precise regulation of thyroid hormone activity at both the systemic and cellular levels, which is essential for normal growth, development, and metabolism.
| Enzyme | Location | Function | Substrates | Products |
| Type 1 Deiodinase (D1) | Liver, Kidney, Thyroid | Activation and Inactivation | T4, rT3, T3 | T3, T2, rT3 |
| Type 2 Deiodinase (D2) | Brain, Pituitary, Brown Adipose Tissue | Activation | T4 | T3 |
| Type 3 Deiodinase (D3) | CNS, Placenta, Skin, Fetal Tissues | Inactivation | T4, T3 | rT3, T2 |
Metabolism and Deiodinative Inactivation of Dl 3,3 ,5 Triiodothyronine
Pathways of Reverse Triiodothyronine Catabolism
The catabolism of DL-3,3',5'-Triiodothyronine occurs through several metabolic routes, with deiodination being the most significant. nih.gov Beyond deiodination, alternate pathways, including sulfation and glucuronidation, provide additional mechanisms for regulating the clearance of rT3 and other iodothyronines. researchgate.netsemanticscholar.org
Deiodination is the primary pathway for rT3 metabolism, where the removal of an iodine atom leads to the formation of diiodothyronines. nih.gov Specifically, rT3 is predominantly metabolized by outer ring deiodination (ORD) to 3,3'-diiodothyronine (B1196669) (3,3'-T2). nih.govnih.gov This process effectively serves as a clearance mechanism for rT3. zrtlab.com
In addition to deiodination, conjugation reactions in the liver play a role in rT3 metabolism. researchgate.net These pathways involve the addition of sulfate (B86663) or glucuronic acid to the phenolic hydroxyl group of the iodothyronine molecule. researchgate.netsemanticscholar.org Sulfation, in particular, can accelerate the deiodination of thyroid hormones. researchgate.netsemanticscholar.org Studies in isolated rat hepatocytes have shown that while rT3 is deiodinated to 3,3'-T2, this metabolite is then rapidly sulfated, and inhibition of this sulfation process leads to an accumulation of 3,3'-T2. nih.gov Glucuronidation often precedes the biliary-fecal excretion of thyroid hormones, representing another route for their elimination. researchgate.netsemanticscholar.org
Role of Deiodinase Enzymes in 3,3',5'-Triiodothyronine Degradation
The degradation of this compound is enzymatically controlled by a family of selenoproteins known as iodothyronine deiodinases. wikipedia.orgnih.gov Three types of these enzymes—Type 1 (D1), Type 2 (D2), and Type 3 (D3)—regulate the activation and inactivation of thyroid hormones by catalyzing the removal of specific iodine atoms. nih.govnih.gov
Inner ring deiodination (IRD) is the primary pathway for the production of rT3, not its degradation. This process is catalyzed by the Type 3 deiodinase (D3), which removes an iodine atom from the inner ring of the prohormone thyroxine (T4). nih.govnih.govnih.gov This conversion of T4 to the inactive rT3 is a key inactivation pathway for thyroid hormone, preventing the formation of the biologically active T3. nih.govnih.govnih.gov
The D3 enzyme is highly expressed during fetal development and in tissues like the placenta and central nervous system, where it protects developing tissues from excessive thyroid hormone exposure. nih.govnih.govwikipedia.org While IRD is critical for rT3 synthesis, it also acts on T3, converting it to 3,3'-diiodothyronine (T2), thereby inactivating the most potent thyroid hormone. nih.govnih.gov
Outer ring deiodination (ORD) is the principal pathway for the degradation and clearance of this compound. nih.gov This reaction is catalyzed by Type 1 (D1) and Type 2 (D2) deiodinases, which remove an iodine atom from the outer ring of rT3 to produce 3,3'-diiodothyronine (3,3'-T2). nih.gov
| Deiodinase Enzyme | Primary Activity Type | Action on this compound (rT3) | Product of rT3 Metabolism | Primary Location(s) |
|---|---|---|---|---|
| Type 1 (D1) | Outer Ring Deiodination (ORD) | Degradation/Clearance | 3,3'-Diiodothyronine (3,3'-T2) | Liver, Kidney, Thyroid nih.gov |
| Type 2 (D2) | Outer Ring Deiodination (ORD) | Degradation | 3,3'-Diiodothyronine (3,3'-T2) | CNS, Pituitary, Brown Adipose Tissue nih.gov |
| Type 3 (D3) | Inner Ring Deiodination (IRD) | Synthesizes rT3 from T4 | Not Applicable (rT3 is the product) | Fetal Tissues, Placenta, CNS nih.govwikipedia.org |
Interconversion Dynamics with Other Iodothyronine Metabolites
The metabolism of this compound is intricately linked with the dynamics of other iodothyronines, reflecting a tightly regulated system of hormone activation and inactivation. wikipedia.org The prohormone T4 stands at a metabolic crossroads, where its fate is determined by the activity of different deiodinases. nih.govmdedge.com
Outer ring deiodination of T4 by D1 and D2 enzymes produces the active hormone T3, representing the activating pathway. nih.govnih.gov Conversely, inner ring deiodination of T4 by the D3 enzyme produces the inactive rT3, representing the inactivating pathway. nih.govnih.gov This creates a reciprocal relationship between the production of T3 and rT3 from their common precursor, T4. mdedge.com
Following their formation, both T3 and rT3 undergo further deiodination. In a point of metabolic convergence, both hormones can be converted to the same metabolite, 3,3'-diiodothyronine (3,3'-T2). nih.gov The ORD of rT3 (catalyzed by D1 and D2) and the IRD of T3 (catalyzed by D3) both yield 3,3'-T2. nih.govnih.gov Research has suggested that some biological effects observed after the administration of rT3 may be attributable to its conversion to 3,3'-T2. nih.govresearchgate.net
The balance between these pathways is sensitive to physiological conditions. For instance, during fasting, the metabolic pathways shift to conserve energy. Studies in normal subjects have shown that fasting leads to a significant decrease in serum T3 levels and a concurrent, marked increase in serum rT3 levels, altering the T3/rT3 ratio. consensus.app This shift is primarily due to changes in the deiodinative pathways of T4 metabolism. consensus.app
| Condition | Mean Serum T3 (ng/dl) | Mean Serum rT3 (ng/dl) | T3/rT3 Ratio |
|---|---|---|---|
| Pre-fasting | 140 | 51 | 2.8 |
| After 1 Week of Fasting | 93 | 106 | 0.9 |
| After 2 Weeks of Fasting | - | - | 1.5 |
Molecular and Cellular Mechanisms of Dl 3,3 ,5 Triiodothyronine Action
Ligand-Receptor Interactions and Binding Characteristics
The interaction of T3 with its receptors is the initial and pivotal step in its mechanism of action. These interactions occur with both nuclear and non-nuclear receptors, each with distinct binding characteristics and downstream effects.
Nuclear Thyroid Hormone Receptor Binding Affinity
The primary mediators of the genomic actions of thyroid hormones are the nuclear thyroid hormone receptors (TRs), which belong to the superfamily of ligand-activated transcription factors. nih.gov There are two major isoforms, TRα and TRβ, encoded by separate genes. nih.govfrontiersin.org T3 binds to these receptors with an affinity that is approximately 10-fold higher than that of its precursor, L-thyroxine (T4). nih.govnih.gov This higher affinity is a key determinant of T3's greater biological potency. wikipedia.org
The dissociation constants (Kd) for T3 binding to liver nuclear receptors are in the picomolar to nanomolar range, indicating a very high affinity. oup.compnas.org For instance, studies on fetal human lung nuclei identified a single class of high-affinity binding sites for L-T3 with a Kd of approximately 35 pM. oup.com In contrast, the P448H mutant TRβ receptor, associated with thyroid hormone resistance, exhibits a significantly reduced affinity for T3, approximately 10% of the normal receptor. jci.org The binding of T3 to TRs induces conformational changes in the receptor, facilitating the recruitment of coactivator proteins and the initiation of target gene transcription. nih.govnih.gov The TRs can bind to DNA as homodimers or, more commonly, as heterodimers with the retinoid X receptor (RXR), which enhances their binding to thyroid hormone response elements (TREs) on DNA. nih.govsdbonline.org
Binding Affinity of T3 and Analogs to Nuclear Receptors
| Compound | Receptor/Tissue | Binding Affinity (Kd) | Relative Potency vs. L-T3 |
|---|---|---|---|
| L-T3 | Fetal Human Lung Nuclei | 35 ± 3 pM | 1 |
| L-T4 | Fetal Human Lung Nuclei | - | Lower than L-T3 |
| 3,5,3'-triiodothyroacetic acid | Fetal Human Lung Nuclei | - | Higher than L-T3 |
| T3-propionate | Fetal Human Lung Nuclei | - | Higher than 3,5,3'-triiodothyroacetic acid |
| rT3 | Fetal Human Lung Nuclei | - | Lower than L-T4 |
Exploration of Non-Nuclear Receptor Interactions
In addition to nuclear receptors, T3 interacts with receptors located outside the nucleus, primarily at the plasma membrane. wikipedia.orgnih.gov These interactions initiate rapid, non-genomic signaling events. A key non-nuclear receptor for thyroid hormones is the integrin αvβ3, a plasma membrane protein. genome.jpinca.gov.br This integrin possesses distinct binding sites for T3 and T4. genome.jp One site appears to bind T3 exclusively, while another can bind both T3 and T4. physiology.org The binding of T3 to integrin αvβ3 can trigger downstream signaling cascades without the need for gene transcription. mdpi.com Other membrane binding sites for thyroid hormones have also been identified on various cell types, including erythrocytes and hepatocytes, further supporting the concept of non-nuclear-initiated actions. oup.com
Non-Genomic Signaling Pathways Initiated by 3,3',5'-Triiodothyronine
The binding of T3 to non-nuclear receptors, such as the plasma membrane integrin αvβ3, initiates rapid signaling pathways that are independent of gene transcription. wikipedia.orgnih.govnih.gov These non-genomic actions often involve the activation of various protein kinases and the modulation of ion channel activity. inca.gov.br
One of the well-characterized non-genomic pathways involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. nih.govgenome.jp For example, in endothelial cells, T3 treatment leads to the association of TRα1 with the p85α subunit of PI3K, resulting in the activation of Akt and endothelial nitric oxide synthase (eNOS). pnas.org Similarly, in human glioblastoma cells, T3, but not T4, activates Src kinase and subsequently PI3K through the αvβ3 integrin receptor. physiology.org
Another important non-genomic pathway activated by T3 is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway. genome.jpphysiology.org Both T3 and T4 can stimulate the ERK1/2 pathway via the integrin αvβ3 receptor. physiology.org These non-genomic actions can lead to rapid physiological responses, such as the modulation of ion pumps like the Na+/H+ exchanger and Ca2+-ATPase. oup.com
Cellular Transport Mechanisms and Efflux Systems for Iodothyronines
Contrary to earlier beliefs that lipophilic thyroid hormones could freely diffuse across cell membranes, it is now established that their entry into and exit from cells are mediated by specific carrier proteins. wikipedia.orgnih.gov This transport is a crucial step, controlling the intracellular concentration of T3 and thus its availability for receptor binding. mdpi.com
Several families of transporters are involved in the cellular uptake of iodothyronines. These include:
Monocarboxylate transporters (MCTs): MCT8 (SLC16A2) and MCT10 (SLC16A10) are important transporters for T3 and T4. mdpi.com
Organic anion-transporting polypeptides (OATPs): OATP1C1 shows high specificity for T4. nih.gov
L-type amino acid transporters (LATs): LAT1 (SLC7A5) and LAT2 (SLC7A8) facilitate the transport of iodothyronines, which share a structural similarity with large neutral amino acids. nih.govnih.gov
These transporters exhibit different substrate specificities and tissue distributions, leading to cell-specific regulation of thyroid hormone uptake. For instance, in 3T3-L1 adipocytes, T3 uptake is largely mediated by a System L1-type amino acid transporter. nih.gov Efflux of iodothyronines from cells is also a regulated process, with some evidence suggesting that it can occur via passive diffusion in certain cell types, while in others, it is a saturable process. bioscientifica.com For example, in the human choriocarcinoma cell line JAR, T3 export is a saturable process, whereas T4 efflux occurs by passive diffusion. bioscientifica.com
Key Transporters for Iodothyronines
| Transporter Family | Specific Transporter | Substrates | Tissue Distribution (Examples) |
|---|---|---|---|
| Monocarboxylate Transporters (MCTs) | MCT8 (SLC16A2) | T3, T4 | Brain, Liver, Kidney |
| Monocarboxylate Transporters (MCTs) | MCT10 (SLC16A10) | T3, T4 | - |
| Organic Anion-Transporting Polypeptides (OATPs) | OATP1C1 | T4, rT3 | Brain, Testis |
| L-type Amino Acid Transporters (LATs) | LAT1 (SLC7A5) | T3, T4, 3,3'-T2, rT3 | Placenta, Brain, Adipose Tissue |
| L-type Amino Acid Transporters (LATs) | LAT2 (SLC7A8) | T3, 3,3'-T2 | - |
Modulation of Intracellular Signaling Cascades
Once inside the cell, T3 modulates a variety of intracellular signaling cascades, extending beyond the direct activation of PI3K and MAPK pathways initiated at the cell membrane. These modulatory effects contribute to the diverse physiological responses to thyroid hormone.
T3 has been shown to influence intracellular calcium levels. frontiersin.org In synaptosomes, T3 can cause a transient rise in intrasynaptosomal calcium, which can, in turn, activate calcium-dependent signaling pathways, such as those involving nitric oxide synthase. frontiersin.org Furthermore, T3 can stimulate the activity of Ca2+/Mg2+-ATPase, contributing to calcium homeostasis. frontiersin.org
The interaction between genomic and non-genomic pathways is also evident in the modulation of signaling cascades. For example, T3-induced activation of the PI3K pathway can lead to the shuttling of nuclear TRα from the cytoplasm to the nucleus, thereby influencing gene expression. physiology.orgresearchgate.net Moreover, T3 can stimulate the production of reactive oxygen species (ROS), which can act as second messengers in signaling pathways that promote cell proliferation. nih.gov These intricate interactions highlight the complex and multifaceted nature of T3's action within the cell.
Advanced Analytical Methodologies for the Quantification of Dl 3,3 ,5 Triiodothyronine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of thyroid hormones, offering superior specificity and sensitivity compared to traditional immunoassays. plos.orgnih.gov This technique allows for the simultaneous measurement of multiple thyroid hormone metabolites in a single analysis, which is a significant advantage over immunoassays that are prone to cross-reactivity. endocrine-abstracts.orgoup.com
Method Development and Optimization for Sensitivity and Specificity
The development of robust LC-MS/MS methods for DL-3,3',5'-triiodothyronine involves careful optimization of several parameters to achieve the required sensitivity and specificity. Key considerations include the choice of chromatographic column, mobile phase composition, and mass spectrometer settings.
Researchers have developed methods capable of separating this compound from its isomers, such as 3,3',5-triiodothyronine (T3), and other related thyroid hormones. thermofisher.comd-nb.info For instance, a pentafluorophenyl (F5) column with an isocratic mobile phase of 30% aqueous and 70% organic phase (0.1% formic acid in water and methanol (B129727), respectively) has been successfully used for chromatographic separation. d-nb.info Another approach utilized a C18 column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid, to achieve separation of seven different thyroid hormones. nih.gov The total analysis time for such methods can be as short as 6 to 7 minutes. endocrine-abstracts.orgthermofisher.com
Electrospray ionization (ESI) in the positive ion mode is often preferred for the detection of iodothyronines as it generally yields better results. nih.govnih.gov Optimization of mass spectrometer parameters, such as the collision energy and fragmentor voltage, is performed for each specific analyte to ensure optimal sensitivity and selectivity. oup.comacs.org The use of multiple reaction monitoring (MRM) mode further enhances the specificity of detection. nih.gov
Recent advancements have focused on increasing sensitivity to detect the very low concentrations of thyroid hormones found in specific biological matrices, like the brain. nih.gov Derivatization with reagents such as dansyl chloride has been shown to significantly enhance the signal intensity in HPLC-ESI-MS/MS analysis by more than tenfold. acs.org These optimized methods have achieved low limits of quantification (LLOQ), with some reporting an LLOQ of 0.05 ng/mL for this compound. plos.org
Table 1: Performance Characteristics of Various LC-MS/MS Methods for Thyroid Hormone Analysis
Method Analytes Sample Matrix Key Performance Characteristics Reference LC-MS/MS T4, T3, rT3 Human Serum Intra-day precision: <10.8%; Inter-day precision: <9.6%; LLOQ: 0.05 ng/mL nih.gov LC-MS/MS rT3 Blood Serum Analytical quantitation range: 5 to 60 ng/dL; 6-minute method endocrine-abstracts.org LC-MS/MS Nine Thyroid Hormone Metabolites Human Serum Baseline separation of 3',5'-T2 from 3,5-T2 and 3,3'-T2 thermofisher.com LC-MS/MS T4, T3, rT3, 3,3'-T2, 3,5-T2 Bovine Serum Mean method recoveries: 81.3-111.9%; On-column detection limits: 1.5-7.0 pg arborassays.com LC-MS/MS with Dansyl Derivatization T3, T4, and 11 metabolites Human Serum >10-fold enhancement in sensitivity; Detection limits in the sub-ppt range nih.gov
Isotope Dilution Techniques
Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly improves the accuracy and precision of quantification. up.ac.za This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-rT3) to the sample at the beginning of the sample preparation process. endocrine-abstracts.orgnih.govresearchgate.net Because the internal standard has nearly identical chemical and physical properties to the analyte of interest, it can correct for variations in sample extraction, handling, and instrument response. up.ac.za
The use of isotope-labeled internal standards is a cornerstone of modern quantitative LC-MS/MS methods for thyroid hormones. nih.govnih.gov For example, deuterium-labeled L-thyroxine-d2 and ¹³C-labeled standards for T3 and other metabolites have been successfully employed. researchgate.netnih.gov This approach provides a direct ratio measurement, which is inherently more reproducible and less susceptible to matrix effects. up.ac.za The accuracy of IDMS has established it as a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum. nih.gov
Immunological Assay Developments (e.g., Radioimmunoassay, Enzyme-Linked Immunosorbent Assay)
Before the widespread adoption of LC-MS/MS, immunological assays were the primary methods for measuring thyroid hormones. plos.orgendocrine-abstracts.org These assays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of an antibody to the target analyte.
Radioimmunoassay has traditionally been used for the measurement of serum this compound. plos.org A typical RIA involves the use of a specific antiserum, often raised in rabbits by immunization with a conjugate of the hormone and a protein like human serum albumin. nih.gov The assay measures the competition between unlabeled rT3 in the sample and a radiolabeled version (e.g., [¹²⁵I]rT3) for binding to the limited number of antibody sites. nih.gov
ELISA is another common immunoassay format. arborassays.comsceti.co.jp In a competitive ELISA for T3, for example, standards or samples are added to a microtiter plate pre-coated with an antibody. arborassays.com A T3-peroxidase conjugate and a specific T3 antibody are then added. The amount of conjugate that binds to the plate is inversely proportional to the concentration of T3 in the sample. arborassays.com The signal is then developed by adding a substrate and measured with a plate reader. arborassays.com
While these methods can be sensitive, they are known to suffer from limitations, particularly regarding specificity. plos.orgnih.gov
Antibody Specificity and Cross-Reactivity Considerations
A critical factor in the reliability of immunoassays is the specificity of the antibody used. Due to the structural similarity among thyroid hormones, cross-reactivity is a significant concern. endocrine-abstracts.org For instance, an antiserum developed for this compound might also bind to other thyroid hormone derivatives. nih.gov
Studies have shown that even highly specific antisera can exhibit some degree of cross-reactivity. For example, an antiserum for rT3 was found to have a 10% cross-reactivity with 3,3'-diiodothyronine (B1196669) (3,3'-T2) and less than 0.1% with thyroxine (T4) and triiodothyronine (T3). nih.gov In another study, an anti-T4 antibody showed less than 0.01% cross-reactivity with T3 and rT3. nih.govijbs.com The structural analog 3,5,3'-triiodothyroacetic acid (TRIAC) has been shown to significantly cross-react with monoclonal antibodies used in various commercial total and free T3 immunoassays. nih.gov
This cross-reactivity can lead to an overestimation of the target analyte's concentration. plos.org The presence of autoantibodies and heterophilic antibodies in patient samples can also interfere with immunoassays, leading to either falsely high or low results. plos.organnlabmed.org These limitations highlight the importance of using highly specific antibodies and being aware of potential interferences when interpreting immunoassay results.
Table 2: Cross-Reactivity Data for Selected Thyroid Hormone Immunoassays
Assay Target Cross-Reactant Cross-Reactivity (%) Reference This compound (rT3) 3,3'-Diiodothyronine (3,3'-T2) 10% sceti.co.jp This compound (rT3) Thyroxine (T4) <0.1% sceti.co.jp This compound (rT3) 3,3',5-Triiodothyronine (T3) <0.1% sceti.co.jp Thyroxine (T4) 3,3',5-Triiodothyronine (T3) <0.01% [10, 20] Thyroxine (T4) This compound (rT3) <0.01% [10, 20] 3,3',5-Triiodothyronine (T3) 3,5,3'-Triiodothyroacetic acid (TRIAC) Significant, dose-dependent frontiersin.org
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a critical step for the accurate quantification of this compound in complex biological matrices such as serum, plasma, and tissue. au.dkwindows.net The primary goals of sample preparation are to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest. au.dksigmaaldrich.com
Common initial steps include protein precipitation, often achieved by adding an organic solvent like acetonitrile or methanol, sometimes in combination with acids or salts. oup.comacs.orgnih.govacs.org Following protein precipitation, the sample is typically centrifuged, and the supernatant containing the analytes is collected for further purification. oup.com For tissue samples, homogenization is the first step, followed by extraction with organic solvents. nih.govwindows.net
Solid Phase Extraction Protocols
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of thyroid hormones from biological extracts. endocrine-abstracts.orgoup.comfrontiersin.orgchromatographyonline.com SPE offers several advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com
The choice of SPE sorbent and protocol depends on the specific properties of the analytes and the sample matrix. Mixed-mode cation exchange and reversed-phase sorbents are commonly employed. chromatographyonline.com For example, Oasis MAX (Mixed-Mode Anion Exchange) and various C18 cartridges have been successfully used for the extraction of thyroid hormones. oup.comfrontiersin.org
A typical SPE protocol involves the following steps:
Conditioning: The SPE cartridge is treated with a solvent like methanol to activate the sorbent. oup.comsigmaaldrich.com
Equilibration: The cartridge is then rinsed with a solution that mimics the sample matrix, such as water or a buffer, to prepare it for sample loading. oup.comsigmaaldrich.com
Sample Loading: The pre-treated sample extract is passed through the cartridge, where the analytes of interest are retained on the sorbent. sigmaaldrich.com
Washing: The cartridge is washed with one or more solvents to remove unretained matrix components and interferences. oup.comsigmaaldrich.com
Elution: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them from the cartridge into a collection tube. oup.comsigmaaldrich.com
The eluted sample is often evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase before injection. oup.com The optimization of each of these steps is crucial for achieving high recovery and minimizing matrix effects. For instance, researchers have developed online SPE methods that directly couple the extraction process to the LC-MS system, streamlining the workflow and reducing analysis time. plos.orgchromatographyonline.com
Table 3: Compound Names Mentioned in the Article
Abbreviation Full Compound Name rT3 This compound or Reverse T3 T3 3,3',5-Triiodothyronine T4 Thyroxine or 3,3',5,5'-Tetraiodothyronine 3,3'-T2 3,3'-Diiodothyronine 3,5-T2 3,5-Diiodothyronine (B1216456) 3',5'-T2 3',5'-Diiodothyronine 3-T1 3-Iodothyronine 3'-T1 3'-Iodothyronine T0 L-thyronine TA2 Diiodothyroacetic acid TA3 Triiodothyroacetic acid TA4 Tetraiodothyroacetic acid TRIAC 3,5,3'-Triiodothyroacetic acid T1Am 3-Iodothyronamine (B1242423) T1A 3-Iodothyroacetic acid T2A 3,3'-Diiodothyroacetic acid DITPA 3,5-Diiodothyropropionic acid
Protein Precipitation and Matrix Effect Mitigation
The accurate quantification of this compound (T3) in biological matrices, such as serum and tissue, by advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is predicated on meticulous sample preparation. nih.govntnu.no Biological samples are inherently complex, containing high concentrations of proteins and other endogenous components that can interfere with analysis. ntnu.no Protein precipitation is a fundamental and widely employed initial step to remove the bulk of these proteinaceous interferences. nih.govejbiotechnology.infoacs.org However, this step alone is often insufficient to eliminate all sources of analytical interference, particularly the subtle but significant "matrix effect" that can compromise the accuracy and precision of LC-MS/MS-based quantification. tandfonline.comresearchgate.netmyadlm.org
Protein Precipitation Protocols
Protein precipitation leverages the principle of altering the solvent environment to reduce the solubility of proteins, causing them to aggregate and precipitate out of the solution. ejbiotechnology.info Organic solvents are commonly used for this purpose in the analysis of thyroid hormones.
Research findings highlight the use of various organic solvents and conditions:
Methanol: In one method, human serum samples were treated with a protein precipitation solvent composed of methanol containing 1% (w/v) ammonium (B1175870) formate (B1220265). The mixture was vortexed and then centrifuged at 10,000 x g for 3 minutes, with the resulting supernatant collected for analysis. labmate-online.com
Acetonitrile: Acetonitrile is another effective precipitating agent. In a study aimed at developing a method to quantify various thyroid hormones and their metabolites, serum samples were deproteinized with acetonitrile. frontiersin.org This was followed by further cleanup steps to reduce background noise. frontiersin.org Another study reported an efficient method for rodent serum using a simple protein precipitation step followed by UPLC-MS/MS analysis, demonstrating good recoveries (90.4–107%) for T3. nih.govrti.org
Solvent Comparison: A study evaluating sample preparation techniques for total thyroid hormone analysis compared protein precipitation and liquid-liquid extraction (LLE). thermofisher.com For protein precipitation, different solvents were assessed, with acetone (B3395972) demonstrating better recovery and lower variability, attributed to its higher volatility and compatibility with subsequent derivatization steps. acs.org
The choice of precipitation solvent and protocol can significantly impact analyte recovery and the cleanliness of the final extract. The following table summarizes various approaches found in the literature.
| Analyte(s) | Matrix | Precipitation Method | Key Findings | Reference(s) |
| T3, rT3, T4 | Human Serum | Methanol with 1% (w/v) ammonium formate (1:3 sample to solvent ratio), vortex, and centrifugation. | Successfully prepared sample for online SPE-LC-MS analysis with a total run time within 6 minutes. | labmate-online.com |
| Total T3 and T4 | Rodent Serum | Protein precipitation (solvent not specified) followed by UPLC-MS/MS. | Method was linear with good assay recoveries (90.4–107%). The use of synthetic serum for standards eliminated endogenous interferences. | nih.govrti.org |
| 3,5-T2, 3,3'-T2 | Human Serum | Deproteinization with acetonitrile, followed by SPE, hexane (B92381) wash, and further acetonitrile precipitation. | The multi-step cleanup including precipitation was crucial for achieving low detection limits and analyzing subnanomolar concentrations. | frontiersin.org |
| Thyroid Hormones and Metabolites | Human Serum | Comparison of solvents for protein precipitation. | Acetone provided better recovery and lower variability compared to other solvents, enhancing compatibility with derivatization. | acs.org |
| Various Proteins | CHO Cell Homogenates | Comparison of Methanol/Chloroform, Acetone, and TCA-Acetone. | Acetone precipitation yielded the highest recovery (up to 104.18 ± 2.67%). TCA-acetone precipitates were difficult to resolubilize. | ejbiotechnology.info |
Understanding and Mitigating the Matrix Effect
The matrix effect is a major challenge in LC-MS/MS analysis, defined as the alteration (suppression or enhancement) of analyte ionization efficiency due to co-eluting compounds from the sample matrix. researchgate.netmyadlm.orgmdpi.com These interfering components, which can include salts, lipids, and metabolites not removed during sample preparation, affect the formation of gas-phase ions in the mass spectrometer's source, leading to inaccurate quantification. tandfonline.commyadlm.org For low-concentration analytes like T3, even minor matrix effects can significantly impact results. nih.govtandfonline.com
Several strategies are employed to counteract or compensate for the matrix effect:
Chromatographic Selectivity: Optimizing the liquid chromatography separation is a primary defense. myadlm.org By carefully selecting the analytical column (e.g., Accucore C18, Biphenyl), mobile phase composition, and elution gradient, it is possible to chromatographically separate the analyte of interest from the majority of matrix components, ensuring it elutes in a "cleaner" region of the chromatogram. myadlm.orglabmate-online.comthermofisher.com
Advanced Sample Clean-up: While protein precipitation is a good first step, it is often combined with more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). ntnu.nothermofisher.com SPE, using cartridges like anion exchangers or novel hybrid materials, can selectively retain the analyte while washing away interfering substances. ntnu.noacs.orglabmate-online.com For instance, after an initial acetonitrile precipitation, a study used an optimized SPE procedure followed by a hexane wash to further clean the sample before analysis. frontiersin.org
Stable Isotope-Labeled Internal Standards (SIL-IS): This is one of the most robust methods for mitigating matrix effects. myadlm.org A known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C₆-T3) is added to the sample at the beginning of the preparation process. nih.gov The SIL-IS is chemically identical to the analyte and thus experiences the same processing losses and matrix effects. myadlm.orglcms.cz By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression or enhancement can be effectively normalized. lcms.cz
Derivatization: Chemical derivatization can be used to alter the analyte's properties to improve its chromatographic behavior and ionization efficiency. acs.orgthermofisher.com This can shift the analyte's retention time away from interfering peaks and increase its signal response, making it less susceptible to suppression effects. acs.org
The effectiveness of these mitigation strategies is demonstrated in various research applications.
| Study Focus | Matrix | Mitigation Strategy | Outcome | Reference(s) |
| Free T3 and T4 Analysis | Human Serum | Equilibrium dialysis followed by SPE; use of an internal standard. | While some ion suppression was observed in serum samples, it was effectively compensated for by the internal standard, with response ratios within ±15% of the expected value. | lcms.cz |
| Thyroid Hormone Analysis | Mouse Brain | Isotope dilution using ¹³C₆-labeled internal standards for T4, T3, rT3, etc. | Matrix effects (ion suppression) were calculated and compensated for by the co-eluting labeled internal standards, enabling accurate quantification in complex brain tissue. | nih.gov |
| Diiodothyronine (T2) Analysis | Human Serum | Acetonitrile precipitation followed by SPE and further cleanup. | The matrix effect was evaluated and found to average +8% (slight enhancement), which was deemed acceptable for reliable quantification. | frontiersin.org |
| General LC-MS/MS | Biological Samples | Use of stable isotope-labeled internal standards. | Recommended as a robust way to manage matrix effects, provided the internal standard co-elutes with the analyte. | myadlm.org |
By combining a primary clean-up step like protein precipitation with advanced strategies such as SPE and the diligent use of stable isotope-labeled internal standards, researchers can develop highly selective and accurate LC-MS/MS methods for the quantification of this compound, overcoming the inherent challenges of complex biological matrices.
Theoretical and Computational Studies on Dl 3,3 ,5 Triiodothyronine
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. mdpi.com In the context of thyroid hormone research, QSAR models are instrumental in predicting the activity of various compounds that interact with thyroid hormone receptors. mdpi.comnih.gov These models are built by identifying molecular descriptors that represent the structural information of molecules and relating them to their biological functions. mdpi.com
The development of a QSAR model involves several key steps:
Selection of Compounds: A relevant set of chemical compounds is chosen for analysis. mdpi.com
Assessment of Biological Activity: The biological activity of the selected compounds is evaluated. mdpi.com
Calculation of Descriptors: Molecular descriptors that quantify the physicochemical properties of the compounds are calculated. mdpi.com
Data Partitioning and Model Building: The data is divided into training and test sets to develop and validate the QSAR model. mdpi.comnih.gov
In studies of thyroid hormone analogues, QSAR models have been developed to predict the inhibitory potential of chemicals on thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis. nih.gov These models are based on in vitro data and utilize various machine learning and data selection techniques to ensure their predictive power. nih.gov The goal is to create robust and validated models that can screen for potential thyroid-disrupting chemicals. nih.gov
| Parameter | Description |
| R² | A statistical measure of how close the data are to the fitted regression line. |
| Adjusted R² | A modified version of R² that has been adjusted for the number of predictors in the model. |
| LOF | Lack-of-fit error, which indicates how well the model fits the data. |
This table is interactive. Click on the headers to sort.
Molecular Dynamics and Docking Simulations of Ligand-Protein Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools used to study the interactions between ligands, like 3,3',5'-triiodothyronine (T3), and their protein targets, such as thyroid hormone receptors (TRs). nih.govacs.org These simulations provide detailed insights into the conformational changes and binding energetics that govern ligand-protein recognition and function. acs.orgmdpi.com
MD simulations have revealed that the binding of T3 to TRs can induce significant conformational changes in the receptor. acs.org For instance, simulations have shown how the binding of antagonists can influence structural features of the receptors, including the helicity of specific alpha-helices (H3 and H10) and the positioning of helix H12, which is crucial for coactivator association and subsequent gene signaling. acs.org These simulations can uncover allosteric pathways within the protein that are responsible for these conformational adaptations. acs.org
Molecular docking studies complement MD simulations by predicting the preferred binding orientation of a ligand to its receptor and estimating the binding affinity. mdpi.com Studies have shown that the binding energy of T3 to TRα and TRβ is significant, with computed values of -10.51 kcal/mol and -11.75 kcal/mol, respectively. mdpi.com These simulations also help in understanding how different ligands, including potential endocrine disruptors, compete with T3 for binding to the receptor. mdpi.com
Steered molecular dynamics (SMD) simulations have been employed to investigate the dissociation pathways of ligands from TRs. nih.gov Contrary to earlier models that primarily implicated helix H12 in ligand egress, these simulations suggest that ligand dissociation is often favored through rearrangements in other mobile parts of the ligand-binding domain, including helix H3 and the loop between H1 and H2. nih.gov These findings have important implications for the design of novel ligands with enhanced binding affinity. nih.gov
Conformational Analysis and Stereochemical Impact on Biological Recognition
The three-dimensional conformation of 3,3',5'-triiodothyronine and its stereochemistry are critical determinants of its biological activity. The orientation of the 3'-iodine atom on the outer phenyl ring significantly influences how the molecule is recognized by its receptor.
Crystallographic studies have observed that the 3'-iodine can exist in a distal position, oriented away from the alanine-bearing inner ring. nih.gov This distal conformation was long predicted to be the biologically active form based on stereochemical and activity studies. nih.gov However, the observation of a proximal conformation (where the 3'-iodine is oriented towards the inner ring) in other crystal structures suggests that the energy barrier between these two conformers is not as high as previously thought. nih.gov The existence of both conformers in the solid state indicates that the relative energies of the two are similar, allowing for conformational flexibility. nih.gov
The stereochemistry of the alanine (B10760859) side chain also plays a crucial role in biological recognition. The natural L-isomer of triiodothyronine (L-T3) exhibits significantly higher binding affinity for thyroid hormone receptors compared to the D-isomer (D-T3). nih.gov Studies on mutant human TRβ1 receptors have consistently shown this preference, highlighting the specific stereochemical requirements of the binding pocket. nih.gov A proposed model for the hormone binding site suggests that the alanine side chain is anchored by ionic bonds to a loop within the receptor's ligand-binding domain. nih.gov The phenyl rings of the hormone are positioned within the barrel-like structure of the domain, with the outer ring interacting with a beta-strand on the opposite side. nih.gov
Investigations into the Physiological and Pathophysiological Roles of Dl 3,3 ,5 Triiodothyronine in Biological Systems and Experimental Models
Role in Metabolic Adaptation and Energy Homeostasis in In Vivo Models
During periods of caloric restriction or in response to systemic illness, the body shifts the deiodination of T4 towards the production of rT3. This metabolic switch is a protective mechanism, conserving energy by reducing the amount of T4 converted to the metabolically potent T3. njmonline.nl This adaptive response underscores the importance of rT3 in maintaining energy homeostasis under conditions of metabolic stress.
Studies in rodent models have demonstrated that conditions like fasting lead to a decrease in T3 levels and a reciprocal increase in rT3, reflecting a slowdown in metabolic processes to conserve energy. dartmouth.edu This highlights the role of rT3 as a modulator of energy expenditure, ensuring that the body's resources are managed effectively during times of scarcity.
Dynamics of 3,3',5'-Triiodothyronine in Non-Thyroidal Illness Syndrome (NTIS) Models
Non-Thyroidal Illness Syndrome (NTIS), also known as euthyroid sick syndrome, is a condition observed in critically ill patients characterized by abnormal thyroid function tests in the absence of primary thyroid disease. frontiersin.orgnih.gov A hallmark of NTIS is a decrease in serum T3 levels and an increase in rT3 levels. frontiersin.orgfrontiersin.org This shift in thyroid hormone metabolism is a consistent finding across various critical illnesses, including sepsis, surgery, and myocardial infarction. nih.gov
The elevated rT3 in NTIS is primarily due to altered activity of deiodinase enzymes. frontiersin.org Specifically, there is a downregulation of the enzyme that converts T4 to T3 and an upregulation of the enzyme that converts T4 to rT3. nih.gov This results in a reduced clearance of rT3 from the circulation, leading to its accumulation. altmedrev.com While the exact mechanisms are complex and involve inflammatory cytokines, the consistent pattern of elevated rT3 makes it a significant marker of NTIS. nih.gov
Animal models of sepsis have successfully replicated the thyroid hormone changes seen in human NTIS, including the characteristic rise in rT3. semanticscholar.org These models are crucial for investigating the underlying pathophysiology and the potential therapeutic implications of these hormonal alterations.
Table 1: Changes in Thyroid Hormone Levels in Non-Thyroidal Illness Syndrome (NTIS) This table is interactive. Users can sort and filter the data.
| Hormone | Change in NTIS | Primary Reason |
|---|---|---|
| T3 (Triiodothyronine) | Decreased | Reduced conversion from T4 |
| rT3 (Reverse T3) | Increased | Increased production from T4 and decreased clearance |
| T4 (Thyroxine) | May be normal or low | Altered metabolism and binding |
Developmental and Tissue-Specific Expression Patterns
The expression and metabolism of thyroid hormones, including the formation of rT3, are tightly regulated during development and vary across different tissues. The enzyme responsible for converting T4 to rT3, type 3 deiodinase (D3), is highly expressed in fetal tissues, the placenta, and the developing brain. wikipedia.orgmdpi.com This high level of D3 activity during fetal life is thought to protect the developing organism from premature exposure to high levels of active thyroid hormone. genecards.org
In the developing brain, the balance between the enzymes that activate and inactivate thyroid hormones is critical for normal neurological development. e-enm.org The spatial and temporal expression patterns of these enzymes ensure that the precise local concentrations of active T3 are available for processes like neuronal migration and differentiation. e-enm.org
In adult tissues, the expression of D3 and consequently the production of rT3 are generally low. However, D3 can be re-expressed in certain pathological conditions, such as critical illness and in some cancers, contributing to the altered thyroid hormone profiles observed in these states. nih.gov
Influence on Hypothalamic-Pituitary-Thyroid (HPT) Axis Feedback Mechanisms
The Hypothalamic-Pituitary-Thyroid (HPT) axis is the central regulatory system for thyroid hormone production and is governed by a negative feedback loop. wikipedia.orgnih.gov While T3 is the primary feedback inhibitor of the HPT axis, the metabolic pathways that determine the relative amounts of T3 and rT3 from T4 play a crucial role in this regulation. mdpi.com
In situations where T4 to T3 conversion is reduced and T4 to rT3 conversion is favored, such as in NTIS, the feedback signal to the hypothalamus and pituitary is altered. nih.gov The low T3 levels would normally be expected to stimulate the release of Thyrotropin-Releasing Hormone (TRH) and Thyroid-Stimulating Hormone (TSH). nih.gov However, in NTIS, TSH levels are often inappropriately normal or low, suggesting a central suppression of the HPT axis. frontiersin.orgnih.gov
Studies in rodent models have shown that loss of the enzyme that produces rT3 leads to developmental thyrotoxicosis due to excessive T3 action, which in turn suppresses the HPT axis. mdpi.com This demonstrates the critical role of the T4 to rT3 conversion pathway in modulating the feedback control of thyroid hormone production.
Studies in Diverse Animal Models (e.g., Rodents, Avian, Aquatic Species)
The study of thyroid hormone metabolism across a range of animal models has provided valuable insights into the conserved and species-specific roles of rT3. Rodents are the most commonly used models in biomedical research for studying thyroid physiology and pathology. mdpi.comromj.org
In Vivo Studies on Thyroid Hormone Turnover and Balance
In vivo studies using rodent models have been instrumental in elucidating the dynamics of thyroid hormone turnover. wikipedia.orgmdpi.com These studies have shown how factors like diet, age, and disease state can influence the balance between T3 and rT3 production. frontiersin.orgbioscientifica.com For instance, research in rats has detailed how fasting alters deiodinase activities, leading to a decrease in T3 and an increase in rT3. dartmouth.edu
Avian models have also contributed to our understanding of thyroid hormone function, particularly in relation to their higher metabolic rates compared to mammals of similar size. researchgate.net Studies in birds allow for comparative analyses of the endocrine control of metabolism and development.
Impact on Organ-Specific Physiology and Function (e.g., liver, heart, brain)
The tissue-specific production of rT3 has significant impacts on organ function. In the liver, the primary site of T3 production for circulation, alterations in deiodinase activity during illness can profoundly affect systemic T3 levels. nih.gov
In the heart, thyroid hormones have direct effects on cardiac output and heart rate. wikipedia.org The balance between T3 and rT3 can therefore influence cardiovascular function.
The brain has its own intricate system for regulating local thyroid hormone concentrations. frontiersin.orgglowm.com The conversion of T4 to rT3 within the brain is a key mechanism for protecting this vital organ from the potentially damaging effects of thyroid hormone excess. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| DL-3,3',5'-Triiodothyronine | rT3 |
| 3,5,3'-Triiodothyronine | T3 |
| 3,5,3',5'-Tetraiodothyronine | T4 |
| Thyrotropin-Releasing Hormone | TRH |
| Thyroid-Stimulating Hormone | TSH |
| 3,3'-Diiodothyronine (B1196669) | 3,3'-T2 |
| 3,3',5'-Triiodothyronine | Reverse T3, rT3 |
| 3,5-Diiodo-L-thyronine | 3,5-T2 |
| 3,3′,5,5′-Tetraiodo-L-thyronine | L-T4 |
| 3,3′5-Triiodo-L-thyronine | T3 |
| 3,3′,5′-Triiodothyronine | rT3 |
| Thyroxine | T4 |
| Triiodothyronine | T3 |
| 3,3',5'-triiodothyronine | rT3 |
| 3,3'-diiodothyronine | T2 |
| Thyroxine | T4 |
| 3,5,3'-triiodothyronine | T3 |
| 3,3',5'-triiodothyronine | rT3 |
| 3,3'-diiodothyronine | 3,3'-T2 |
| 3,5,3′,5′-tetraiodo-L-thyronine | T4 |
| 3,5,3′-triiodothyronine | T3 |
| 3,5-diiodo-L-thyronine | 3,5-T2 |
| 3,3′,5,5′-tetraiodo-L-thyronine | L-Thyroxine, L-T4 |
| 3,3′5-triiodo-L-thyronine | T3 |
| 3,3′,5′-triiodothyronine | reverse T3, rT3 |
| 3,5,3',5' tetraiodothyronine | thyroxine, T4 |
| 3,5,3' triiodothyronine | T3 |
| 3,3',5' triiodothyronine | reverse T3 |
| 3,3' diiodothyronine | T2 |
| 3,5,3′,5′-tetraiodothyronine | T4 |
| 3,5,3′-tri-iodo-l-thyronine | T3 |
| 3,5,3′,5′-tetraiodo-l-thyronine | T4 |
| 3,5,3'-triiodothyroacetic acid | |
| 3,5,3',5'-tetraiodothyroacetic acid | |
| 3,5-diiodothyronine (B1216456) | 3,5-T2 |
| 3,3′,5-triiodothyronine | T3 |
| 3,5,3′,5′-tetraiodo-L-thyronine | T4 |
| 3,5,3′-triiodothyronine | T3 |
| 3,3′,5′-triiodothyronine | rT3 |
| 3,3′-diiodothyronine | 3,3′-T2 |
| 3',5'-T2 | |
| L-triiodothyronine | T3 |
| L-tetraiodothyronine | thyroxine, T4 |
| 3,5-T2 | |
| 3,3'-T2 | |
| 3,5,3',5'-tetraiodothyronine | T4 |
| 3,5,3'-triiodothyronine | T3 |
| 3,3',5'-triiodothyronine | RT3 |
Mechanistic Elucidation Using In Vitro Cellular Models
In vitro cellular models have been instrumental in dissecting the molecular mechanisms of this compound (also known as reverse T3 or rT3). These systems allow for the study of its direct cellular actions, transport, and metabolism in a controlled environment, separate from the complexities of systemic in vivo feedback loops.
Studies utilizing cultured rat pituitary cells have demonstrated that rT3 can act as a weak agonist for thyroid hormone receptors. nih.gov In these models, rT3 was observed to stimulate growth hormone production and glucose consumption, effects that are also characteristic of the biologically active thyroid hormone, T3. nih.gov The research indicated that rT3 likely exerts these effects by binding to the same nuclear receptors that mediate T3 actions, although with significantly lower potency. nih.gov Interestingly, these studies also revealed that a portion of the observed effects of rT3 might be attributable to its intracellular conversion to 3,3'-diiodothyronine (3,3'T2) through deiodination. nih.gov
Synaptosomes, which are isolated nerve terminals, have served as another critical in vitro model to explore the non-genomic actions of thyroid hormones and their derivatives in the brain. frontiersin.org Research using synaptosomes suggests that thyroid hormones can function as neurotransmitters or neuromodulators. frontiersin.org While much of this research has focused on T3, it establishes a framework for understanding how derivatives like rT3 might exert rapid, non-genomic effects at the synaptic level. frontiersin.org
Furthermore, various cell lines, including Madin-Darby canine kidney (MDCK) cells, human choriocarcinoma (JEG) cells, and COS kidney cells from African green monkeys, have been pivotal in studying the transport of thyroid hormones. oup.comnih.gov These models, often used to investigate the function of transporters like MCT8, are crucial for understanding how rT3 enters and exits cells, a prerequisite for its intracellular action or metabolism. oup.com For instance, studies on mutant transporters in these cells help to clarify the specific role of transporters in mediating the flux of different iodothyronines, including rT3. oup.comnih.gov
The table below summarizes key findings from in vitro studies on this compound.
| In Vitro Model | Key Findings | Research Focus |
| Cultured Rat Pituitary Cells | Stimulates growth hormone production and glucose consumption; acts as a weak agonist at thyroid hormone receptors. nih.gov | Hormonal Activity |
| Some effects may be mediated by its conversion to 3,3'-diiodothyronine (3,3'T2). nih.gov | Metabolism | |
| Synaptosomes (Nerve Terminals) | Provides a model for studying potential rapid, non-genomic actions of thyroid hormone derivatives at the synapse. frontiersin.org | Neuromodulation |
| MDCK, JEG, COS Cell Lines | Used to analyze the function of thyroid hormone transporters, clarifying the mechanisms of rT3 cellular uptake and efflux. oup.comnih.gov | Cellular Transport |
Biochemical Context in Genetic Disorders Affecting Thyroid Hormone Transport (e.g., Monocarboxylate Transporter 8 Deficiency)
The biochemical significance of this compound is particularly evident in the context of genetic disorders that impair thyroid hormone transport, most notably Monocarboxylate Transporter 8 (MCT8) deficiency, also known as Allan-Herndon-Dudley Syndrome (AHDS). jcrpe.orgfrontiersin.org This rare, X-linked disorder results from loss-of-function mutations in the SLC16A2 gene, which encodes the MCT8 protein. frontiersin.orgfrontiersin.org MCT8 is a crucial transporter responsible for mediating the passage of thyroid hormones, including T4, T3, and rT3, across cell membranes in various tissues, especially the brain. oup.comfrontiersin.orgbioscientifica.com
The pathophysiology of MCT8 deficiency creates a unique and paradoxical biochemical profile. Due to impaired transport, the brain and other central nervous system tissues experience a state of profound thyroid hormone deficiency (central hypothyroidism), leading to severe neurodevelopmental delay and intellectual disability. jcrpe.orgfrontiersin.orgnih.gov Conversely, the impaired transport in other tissues leads to an accumulation of thyroid hormones in the bloodstream, resulting in a state of peripheral thyrotoxicosis. frontiersin.orgbioscientifica.com
The hallmark biochemical findings in patients with MCT8 deficiency are:
Elevated serum 3,5,3'-Triiodothyronine (T3) levels: This is a key diagnostic feature and contributes to the symptoms of peripheral thyrotoxicosis, such as tachycardia, muscle wasting, and low body weight. jcrpe.orgbioscientifica.com
Low to normal serum Thyroxine (T4) levels: Impaired efflux from the thyroid gland and altered peripheral metabolism contribute to reduced circulating T4. bioscientifica.com
Normal to slightly elevated Thyroid-Stimulating Hormone (TSH) levels: This is considered inappropriately normal given the high T3 levels, suggesting altered feedback regulation at the hypothalamic-pituitary axis. jcrpe.org
Within this context, rT3 levels are also significantly altered. MCT8 is responsible for transporting T4 into cells for conversion and also for transporting the resulting rT3 out of cells. In MCT8 deficiency, this transport is defective. Studies have indicated that patients with MCT8 deficiency often exhibit low serum concentrations of rT3. bioscientifica.com This finding is so consistent that the measurement of rT3 and the T3/rT3 ratio has been proposed as a valuable biomarker for the early diagnosis of this condition, potentially in neonatal screening. bioscientifica.com
The table below outlines the characteristic biochemical phenotype of MCT8 Deficiency.
| Analyte | Serum Level | Tissue Level (Central Nervous System) | Pathophysiological Context |
| 3,5,3'-Triiodothyronine (T3) | High | Low | Peripheral thyrotoxicosis; Central hypothyroidism. frontiersin.orgbioscientifica.comnih.gov |
| Thyroxine (T4) | Low to Normal | Low | Impaired transport across the blood-brain barrier. jcrpe.orgnih.gov |
| This compound (rT3) | Low | Low | Proposed as a key diagnostic biomarker; linked to reduced D3 activity in the brain. bioscientifica.comnih.gov |
| Thyroid-Stimulating Hormone (TSH) | Normal to High | N/A | Reflects altered hypothalamic-pituitary feedback. jcrpe.org |
Future Directions and Emerging Research Frontiers for Dl 3,3 ,5 Triiodothyronine
Discovery and Characterization of Novel Reverse Triiodothyronine Analogs
The exploration of novel analogs of reverse triiodothyronine is a burgeoning field, driven by the need to understand the structure-activity relationships that govern the interactions of iodothyronines with their molecular targets. While rT3 itself is considered biologically inactive in the classical sense of thyroid hormone action, the study of its structural analogs can provide valuable insights into the mechanisms of thyroid hormone metabolism and action. nih.govplos.org
Recent research has expanded to include a variety of thyroid hormone derivatives beyond the canonical T4 and triiodothyronine (T3). These "novel thyroid hormones" or "active thyroid hormone metabolites" include compounds such as 3,5-diiodothyronine (B1216456) (T2), 3-iodothyronamine (B1242423) (T1AM), and various iodothyroacetic acids like 3,5,3',5'-thyroacetic acid (TA4) and 3,5,3'-thyroacetic acid (TA3). caldic.comnih.gov The characterization of these molecules, which share structural similarities with rT3, opens avenues for investigating whether rT3 or its yet-to-be-discovered analogs might possess unique biological activities.
The synthesis and characterization of these analogs involve sophisticated techniques to modify the core iodothyronine structure. Researchers are exploring variations in the number and position of iodine atoms, as well as modifications to the alanine (B10760859) side chain. These synthetic analogs are then subjected to a battery of tests to determine their biochemical properties, including their affinity for thyroid hormone receptors, their interaction with deiodinase enzymes, and their effects on cellular signaling pathways.
A key area of investigation is how these novel analogs interact with the deiodinase enzymes (D1, D2, and D3) that are responsible for the activation and inactivation of thyroid hormones. nih.govnih.gov Understanding these interactions is crucial, as they determine the metabolic fate and potential biological activity of not only T4 and T3 but also rT3 and its analogs. For instance, the discovery of analogs that selectively inhibit or serve as substrates for specific deiodinases could lead to powerful research tools for dissecting the complexities of thyroid hormone metabolism.
The table below summarizes some of the key thyroid hormone metabolites and analogs that are currently under investigation:
| Compound Name | Abbreviation | Key Characteristics |
| 3,5-diiodothyronine | T2 | A metabolite of T3, with ongoing research into its potential metabolic effects. caldic.com |
| 3-iodothyronamine | T1AM | A decarboxylated and deiodinated thyroid hormone metabolite that has been shown to have rapid, non-genomic effects. caldic.comnih.gov |
| 3,5,3',5'-thyroacetic acid | TA4 | The acetic acid analog of T4. caldic.com |
| 3,5,3'-thyroacetic acid | TA3 | The acetic acid analog of T3, which has been investigated for its therapeutic potential in certain thyroid disorders. caldic.comnih.gov |
The ongoing discovery and characterization of these and other novel rT3 analogs are poised to expand our understanding of thyroid hormone signaling and may reveal previously unappreciated biological roles for rT3 and its related compounds.
Elucidation of Unconventional Biological Functions and Interplay with Other Hormones
While historically dismissed as an inactive metabolite, emerging research is beginning to challenge this dogma by exploring unconventional biological functions of rT3 and its intricate interplay with other hormones. The traditional view holds that rT3 is simply a product of the inactivation of T4, destined for further degradation. nih.gov However, the precise physiological relevance of rT3 remains a subject of ongoing investigation. ccjm.org
One of the primary areas of interest is the potential for rT3 to act as a modulator of thyroid hormone action, possibly by competing with T3 for binding to thyroid hormone receptors or other cellular proteins. Although rT3 has a much lower affinity for nuclear thyroid hormone receptors compared to T3, its ability to bind to these receptors, even weakly, suggests a potential for competitive inhibition, particularly in states of high rT3 concentrations. nih.govnih.gov
Furthermore, the concept of "non-canonical" thyroid hormone signaling opens up new possibilities for rT3's biological role. nih.gov This refers to thyroid hormone actions that are not mediated by the classical pathway of binding to nuclear receptors and regulating gene expression. nih.govresearchgate.net Instead, these actions involve rapid, non-genomic effects that are often initiated at the cell membrane or in the cytoplasm. Research into non-canonical signaling pathways for T3 and T4 is well underway, and it is plausible that rT3 or its metabolites could also participate in such pathways, leading to as-yet-undiscovered physiological effects.
The interplay of rT3 with other hormones is another critical area of future research. The levels of rT3 are known to be influenced by a variety of physiological and pathological states, including critical illness, fasting, and stress, often in a reciprocal relationship with T3 levels. ccjm.orgneuroendocrinology.org This suggests a complex interplay with the hypothalamic-pituitary-adrenal (HPA) axis and other stress-responsive hormonal systems. For example, conditions that lead to increased cortisol production are often associated with elevated rT3 levels. neuroendocrinology.org Elucidating the mechanisms behind these interactions will be crucial for understanding the role of rT3 in the body's response to stress and disease.
The following table highlights key areas of investigation into the unconventional functions and hormonal interplay of rT3:
| Research Area | Key Questions |
| Competitive Inhibition | Does rT3, at physiological or pathophysiological concentrations, compete with T3 for binding to nuclear receptors or other cellular proteins, thereby modulating thyroid hormone action? |
| Non-Canonical Signaling | Can rT3 initiate rapid, non-genomic signaling pathways, similar to those observed for T3 and T4? What are the downstream effectors of such pathways? |
| Interplay with Stress Hormones | What are the molecular mechanisms that link the HPA axis and other stress-responsive hormones to the regulation of rT3 levels? |
| Role in Disease States | What is the functional significance of elevated rT3 levels in conditions such as euthyroid sick syndrome? Is it an adaptive response or a contributor to the pathophysiology? wikipedia.org |
Future research in these areas will be instrumental in determining whether rT3 is merely an inactive bystander or an active participant in the complex network of endocrine signaling.
Advancements in High-Throughput Screening for Modulators of rT3 Pathways
The development of high-throughput screening (HTS) assays is a critical step towards identifying and characterizing compounds that can modulate the pathways involved in rT3 metabolism and action. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds for their ability to interact with specific biological targets, making it an invaluable tool for drug discovery and for identifying chemical probes to study biological processes. pharmtech.comuic.edu
A primary focus for HTS in the context of rT3 is the identification of modulators of the deiodinase enzymes, particularly the type 3 deiodinase (D3), which is the main enzyme responsible for converting T4 to rT3. nih.govnih.gov The development of robust HTS platforms for deiodinases is already underway, with the goal of identifying compounds that can either inhibit or enhance the activity of these enzymes. endocrine-abstracts.org Such compounds would be invaluable for studying the physiological consequences of altered rT3 levels and could have therapeutic potential in conditions characterized by abnormal thyroid hormone metabolism.
In addition to targeting the deiodinases directly, HTS assays can also be designed to identify compounds that modulate other aspects of the rT3 pathway, such as the transport of thyroid hormones into and out of cells or the downstream signaling pathways that may be influenced by rT3. For example, cell-based assays can be developed to screen for compounds that alter the expression of genes known to be involved in thyroid hormone metabolism or that affect cellular processes that are sensitive to changes in thyroid hormone signaling.
The table below outlines some of the key HTS approaches that are being developed to identify modulators of rT3 pathways:
| HTS Approach | Target | Potential Applications |
| Enzyme Activity Assays | Deiodinases (D1, D2, D3) | Identification of selective inhibitors or activators of the enzymes that produce and clear rT3. endocrine-abstracts.org |
| Cell-Based Reporter Assays | Thyroid hormone receptor-mediated gene expression | Screening for compounds that act as rT3 agonists or antagonists at the level of gene transcription. nih.gov |
| Transporter Uptake Assays | Thyroid hormone transporters (e.g., MCT8, OATPs) | Identification of compounds that modulate the cellular uptake and efflux of rT3 and its precursors. |
| Phenotypic Screening | Cellular processes sensitive to thyroid hormone status | Discovery of compounds that modulate rT3-related pathways based on their effects on cellular phenotypes, without prior knowledge of the specific molecular target. |
The continued advancement of HTS technologies, including the use of automation, miniaturization, and sophisticated data analysis, will undoubtedly accelerate the discovery of novel modulators of rT3 pathways. pharmtech.com These efforts will not only provide valuable research tools but may also pave the way for new therapeutic strategies for a variety of conditions in which thyroid hormone metabolism is dysregulated.
Q & A
Q. How is DL-3,3',5'-Triiodothyronine chemically characterized in laboratory settings?
Methodological Answer: Chemical characterization involves determining physical properties such as melting point (MP), molecular weight (FW), and storage conditions. For example, this compound has a melting point of -80°C and is stored long-term at +4°C. Structural verification is achieved via nuclear magnetic resonance (NMR) or mass spectrometry (MS), though specific protocols for this compound are often adapted from analogous thyroid hormone synthesis studies, such as condensation reactions with γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester .
Q. What methodologies are used to quantify this compound in biological samples?
Methodological Answer:
- Radioimmunoassay (RIA): Developed by Wiersinga and Chopra, this method uses antibodies specific to T3 isomers. Cross-reactivity with reverse T3 (rT3) must be minimized by optimizing antibody specificity. The protocol involves competitive binding of radiolabeled and unlabeled T3 to antibodies, followed by separation and scintillation counting .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides higher specificity and sensitivity. Zhang et al. (2005) describe electrospray ionization (ESI) parameters for detecting this compound, with a limit of detection (LOD) of 0.1 ng/mL. Sample preparation includes solid-phase extraction to isolate thyroid hormones from serum .
Q. How is the metabolic fate of this compound studied in vivo?
Methodological Answer: Metabolic pathways are traced using isotope-labeled T3 (e.g., deuterated or ¹³C-labeled analogs) administered to animal models. Tissue-specific metabolism is analyzed via LC-MS/MS, as demonstrated by Desouza et al. (2011), who quantified T3 metabolites in brain tissue. Urinary excretion studies require hydrolysis of conjugates using β-glucuronidase, followed by RIA or MS detection .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported this compound levels across studies?
Methodological Answer: Discrepancies often arise from pre-analytical variables (e.g., sample hemolysis, storage temperature) or analytical techniques (e.g., antibody cross-reactivity in RIA). To resolve these:
- Standardize pre-analytical protocols: Adhere to guidelines for serum/plasma separation (e.g., centrifugation at 4°C) and avoid repeated freeze-thaw cycles .
- Cross-validate methods: Compare RIA results with LC-MS/MS data, as done by Jonklaas et al. (2014), who identified 15–20% higher T3 levels in immunoassays due to matrix effects .
Q. How are tissue-specific effects of this compound investigated in disease models?
Methodological Answer:
- Adverse Outcome Pathways (AOPs): Construct AOPs linking T3 depletion to organ-level effects. For example, decreased T3 in cardiac tissue is modeled using hypertrophic cardiomyopathy (HCM) patients, with outcomes assessed via echocardiography and serum biomarker analysis (e.g., NT-proBNP) .
- Gene expression profiling: Quantitative real-time PCR (qPCR) protocols, as described by Bookout and Mangelsdorf (2003), measure thyroid hormone receptor (TR) isoforms in target tissues. Knockout mouse models (e.g., D2-deficient mice) clarify deiodinase-specific roles .
Q. What synthetic strategies are employed to create this compound analogs for structure-activity studies?
Methodological Answer: Synthesis involves substituting the phenolic ring of thyroxine with non-aromatic groups to probe thyromimetic activity. For example:
- Aliphatic ethers: Condensation of 3-bromobutyronitrile with γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester in 2-butanone, followed by hydrolysis with HCl/acetic acid .
- Alicyclic ethers: Cyclohexenyl analogs are synthesized to mimic spatial arrangements of thyroid hormone receptors. Stability is assessed via acid hydrolysis resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
